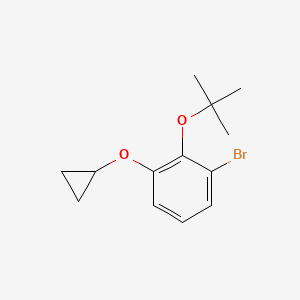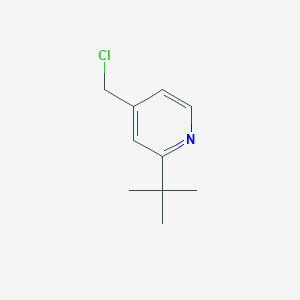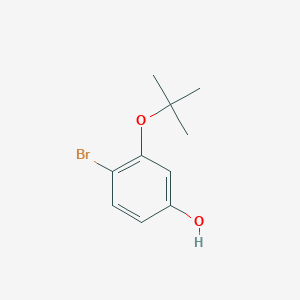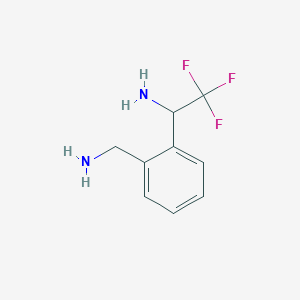
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a bromine atom attached to a benzene ring, which is further substituted with tert-butoxy and cyclopropoxy groups. It is a versatile compound used in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of 1-bromo-2-nitrobenzene with tert-butanol under basic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce carbonyl compounds and amines, respectively.
Applications De Recherche Scientifique
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography to determine the structure of biological macromolecules.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and optical materials.
Mécanisme D'action
The mechanism by which 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butoxy and cyclopropoxy groups can influence the reactivity and selectivity of the compound in various transformations.
In biological systems, the compound can interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene can be compared with other similar compounds such as:
tert-Butyl bromide (2-bromo-2-methylpropane): This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-Bromo-2-(tert-butoxy)benzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene: This is a positional isomer of this compound and has similar applications in research and industry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
1-bromo-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
IPHQBEPGFHNQRR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC=C1Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)









